Tubulin polymerization/V-ATPase-IN-1

Description

Significance of Microtubule Dynamics in Cell Biology

Microtubules are fundamental components of the cytoskeleton, the intricate network that provides structural support to eukaryotic cells. nih.gov These cylindrical polymers, formed from α- and β-tubulin heterodimers, are not static structures but are in a constant state of flux known as "dynamic instability," characterized by phases of growth (polymerization) and shrinkage (depolymerization). nih.govnih.gov This dynamism is critical for a host of essential cellular functions. nih.gov

During cell division (mitosis), microtubules form the mitotic spindle, which is responsible for segregating chromosomes into daughter cells. nih.gov They also create a network of tracks for the intracellular transport of organelles, vesicles, and proteins, a process driven by motor proteins. nih.gov Furthermore, microtubule dynamics are integral to cell signaling, cell migration, and the maintenance of cell shape. nih.gov The energy for microtubule assembly is provided by the hydrolysis of GTP bound to tubulin. nih.govnih.gov Given their central role in cell proliferation, microtubules have become a key target for therapeutic intervention. nih.gov Agents that interfere with microtubule dynamics can arrest the cell cycle and are highly effective, particularly against rapidly dividing cells. nih.gov

Role of Vacuolar H+-ATPases (V-ATPases) in Cellular Homeostasis

Vacuolar H+-ATPases (V-ATPases) are ATP-driven proton pumps essential for maintaining the acidic environment of various intracellular compartments, including lysosomes, endosomes, and secretory vesicles. nih.govresearchgate.net These multi-subunit enzymes consist of a cytoplasmic V₁ domain that hydrolyzes ATP and a membrane-embedded V₀ domain that transports protons across the membrane. nih.govresearchgate.net

The acidification of these organelles is crucial for a wide range of cellular processes. In lysosomes, the low pH is necessary for the optimal activity of degradative enzymes involved in breaking down macromolecules and cellular debris through autophagy. nih.gov V-ATPases also play a vital role in receptor-mediated endocytosis, protein trafficking, and neurotransmitter release. nih.gov By regulating pH homeostasis, V-ATPases are central to maintaining fundamental cellular functions, and their dysregulation is implicated in various physiological and pathological states. nih.gov The assembly of the V-ATPase complex is a regulated process, ensuring that the pump is active only in the correct cellular locations to prevent inappropriate acidification of compartments like the endoplasmic reticulum. researchgate.net

Conceptual Framework of Concurrent Tubulin and V-ATPase Modulation

The strategy of designing molecules to inhibit both tubulin polymerization and V-ATPase function stems from the potential for a synergistic attack on cancer cells. acs.orgbioworld.com Microtubule-targeting agents are established and successful chemotherapeutics, but their effectiveness can be limited by dose-related toxicities and the development of drug resistance. acs.orgnih.gov Designing dual-target tubulin inhibitors is viewed as a promising approach to enhance therapeutic outcomes. acs.org

Combining tubulin inhibition with V-ATPase inhibition offers a multi-pronged approach. While disrupting microtubule dynamics directly interferes with mitosis and cell division, inhibiting V-ATPase disrupts cellular homeostasis by another mechanism. nih.govbioworld.com V-ATPase inhibition can lead to the alkalinization of lysosomes, impairing autophagy, a process that cancer cells often use to survive stress. This disruption of protein homeostasis can trigger cell death. bioworld.com Furthermore, researchers have explored this dual-targeting strategy as a method to induce a specific type of cancer cell death known as immunogenic cell death (ICD). bioworld.com ICD is a form of apoptosis that stimulates an immune response against tumor cells, potentially leading to more durable therapeutic effects. bioworld.com

Rationale for Investigating "Tubulin polymerization/V-ATPase-IN-1" as a Dual Inhibitor

"Tubulin polymerization/V-ATPase-IN-1," also identified as compound F10, is a novel isoquinoline (B145761) analogue developed by researchers at China Pharmaceutical University. bioworld.commedchemexpress.com The primary rationale for its investigation was to create a potent microtubule polymerization inhibitor that could also induce immunogenic cell death (ICD) by simultaneously targeting V-ATPase. bioworld.com This compound was designed based on the structures of podophyllotoxin (B1678966) and diphyllin. bioworld.com

Research findings indicate that "Tubulin polymerization/V-ATPase-IN-1" successfully functions as a dual inhibitor. It targets the colchicine-binding site on tubulin, thereby inhibiting its polymerization. bioworld.com Concurrently, it effectively inhibits the activity of V-ATPase in a dose-dependent manner, leading to a late-stage inhibition of autophagy within lysosomes. bioworld.com This dual action results in robust antiproliferative activity against several human cancer cell lines, where it induces not only apoptosis but also ICD. bioworld.commedchemexpress.com In preclinical models, the compound inhibited tumor growth and enhanced the infiltration of T lymphocytes into the tumor, suggesting the activation of an anti-tumor immune response. bioworld.commedchemexpress.com

Research Findings for Tubulin polymerization/V-ATPase-IN-1

The following tables summarize the reported in vitro activity of the compound.

Table 1: Tubulin and V-ATPase Inhibitory Activity

| Target | Metric | Value | Cell Line |

| Tubulin Polymerization | IC₅₀ | 6.33 µM | N/A |

| V-ATPase Activity | Concentration Range | 50 - 800 nM | PC-3 |

| Data sourced from BioWorld. bioworld.com |

Table 2: Antiproliferative Activity against Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Carcinoma | 0.06 - 0.13 |

| DU145 | Prostate Carcinoma | 0.06 - 0.13 |

| PC-3 | Prostate Carcinoma | 0.06 - 0.13 |

| MDA-MB-231 | Breast Cancer | 0.06 - 0.13 |

| Data sourced from BioWorld. bioworld.com |

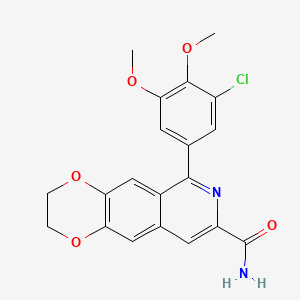

Structure

3D Structure

Propriétés

Formule moléculaire |

C20H17ClN2O5 |

|---|---|

Poids moléculaire |

400.8 g/mol |

Nom IUPAC |

6-(3-chloro-4,5-dimethoxyphenyl)-2,3-dihydro-[1,4]dioxino[2,3-g]isoquinoline-8-carboxamide |

InChI |

InChI=1S/C20H17ClN2O5/c1-25-17-8-11(5-13(21)19(17)26-2)18-12-9-16-15(27-3-4-28-16)7-10(12)6-14(23-18)20(22)24/h5-9H,3-4H2,1-2H3,(H2,22,24) |

Clé InChI |

KPLBPQRMXRUPOJ-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C(=CC(=C1)C2=NC(=CC3=CC4=C(C=C32)OCCO4)C(=O)N)Cl)OC |

Origine du produit |

United States |

Molecular Mechanisms of Tubulin Polymerization/v Atpase in 1 Action

Inhibition of Tubulin Polymerization

"Tubulin polymerization/V-ATPase-IN-1" disrupts the formation of microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. nih.govbioworld.com This inhibition is achieved through a mechanism that is characteristic of colchicine-binding site inhibitors. bioworld.com

Interaction with the Tubulin Colchicine-Binding Site

Research indicates that "Tubulin polymerization/V-ATPase-IN-1" targets the colchicine-binding site on the β-tubulin subunit. bioworld.com This binding pocket is located at the interface between the α- and β-tubulin heterodimers. nih.govnih.gov By occupying this site, the compound prevents the tubulin dimers from adopting the straight conformation necessary for their incorporation into growing microtubules. nih.gov This steric hindrance ultimately leads to the inhibition of microtubule assembly. nih.govnih.gov The interaction with the colchicine (B1669291) site is a key aspect of its mechanism, as this site is a well-established target for anticancer agents that aim to disrupt microtubule dynamics. nih.govresearchgate.net

Disruption of Microtubule Dynamics and Formation

The binding of "Tubulin polymerization/V-ATPase-IN-1" to tubulin directly interferes with the dynamic instability of microtubules, a process of continuous growth and shrinkage that is vital for their function. bioworld.com By preventing the addition of tubulin dimers to the microtubule ends, the compound effectively suppresses microtubule formation. nih.gov This disruption of microtubule dynamics leads to a cascade of cellular consequences, including the arrest of the cell cycle in the G2/M phase and the induction of apoptosis (programmed cell death). bioworld.com

Effects on Microtubule Stability and Depolymerization Kinetics

Inhibitors that bind to the colchicine site on tubulin are known to promote microtubule depolymerization. nih.gov By sequestering tubulin dimers and preventing their assembly, "Tubulin polymerization/V-ATPase-IN-1" shifts the equilibrium towards microtubule disassembly. While specific kinetic data for this compound's effect on depolymerization rates are not extensively detailed in the available literature, the general mechanism of colchicine-site inhibitors suggests that it would lead to a net loss of microtubule polymer mass. nih.govresearchgate.net This destabilization of the microtubule network is a primary contributor to its cytotoxic effects.

Stereochemical Aspects of Tubulin Binding

The specific stereochemical features of "Tubulin polymerization/V-ATPase-IN-1" that govern its interaction with the colchicine binding site have not been detailed in the reviewed literature. However, for other compounds that bind to this site, the three-dimensional arrangement of aromatic rings and other functional groups is critical for establishing the necessary interactions within the hydrophobic pocket of β-tubulin and at the α-β tubulin interface. nih.gov It is the precise spatial orientation of the inhibitor that determines its binding affinity and inhibitory potency.

Inhibition of Vacuolar H+-ATPase (V-ATPase) Activity

In addition to its effects on tubulin, "Tubulin polymerization/V-ATPase-IN-1" also inhibits the activity of V-ATPase. medchemexpress.combioworld.com V-ATPases are proton pumps responsible for acidifying intracellular compartments, a process crucial for functions such as protein degradation, receptor recycling, and autophagy. frontiersin.org

Impact on V-ATPase Proton Pumping Function

"Tubulin polymerization/V-ATPase-IN-1" has been shown to inhibit V-ATPase activity in a dose-dependent manner at nanomolar concentrations. bioworld.com V-ATPase consists of a membrane-integral V0 domain, which forms the proton pore, and a cytosolic V1 domain, which hydrolyzes ATP to power the pumping process. frontiersin.org Inhibition of V-ATPase disrupts the transport of protons into lysosomes and other vesicles, leading to an increase in their internal pH. frontiersin.org This disruption of the acidic environment impairs the function of these organelles, and in the context of cancer cells, can interfere with processes like autophagy that can promote cell survival. bioworld.com The dual inhibition of both tubulin and V-ATPase represents a promising strategy for developing novel anticancer therapeutics.

Data Tables

Table 1: Inhibitory Activity of Tubulin polymerization/V-ATPase-IN-1

| Target | Parameter | Value | Cell Line |

| Tubulin Polymerization | IC50 | 6.33 μM | - |

| V-ATPase Activity | Effective Concentration | 50 - 800 nM | PC-3 |

Data sourced from a 2024 study on novel isoquinoline (B145761) analogues. bioworld.com

Localization-Specific V-ATPase Inhibition (e.g., Lysosomal, Plasma Membrane)

The inhibitory action of Tubulin polymerization/V-ATPase-IN-1 on V-ATPase appears to be particularly prominent within the lysosomal compartment. Research has demonstrated that this compound induces a late-stage inhibition of autophagy in lysosomes. nih.gov This effect is directly linked to the alkalinization of the lysosomal lumen, a direct consequence of V-ATPase inhibition.

Lysosomal V-ATPase Inhibition:

Studies utilizing acridine (B1665455) orange, a fluorescent dye that accumulates in acidic compartments, have visually confirmed that treatment with F10 leads to a dose-dependent decrease in the acidity of lysosomes in cancer cell lines such as PC-3. bioworld.comacs.org This disruption of the lysosomal pH gradient impairs the function of pH-dependent lysosomal hydrolases and interferes with the fusion of autophagosomes with lysosomes, thereby blocking the autophagic flux. acs.org

The table below summarizes the observed effects of Tubulin polymerization/V-ATPase-IN-1 on lysosomal function.

| Cell Line | Assay | Observed Effect | Reference |

| PC-3 | Acridine Orange Staining | Decreased red fluorescence with increasing F10 concentration, indicating lysosomal alkalinization. | bioworld.comacs.org |

| PC-3 | Autophagy Flux Assay | Late autophagy inhibition. | nih.gov |

Plasma Membrane V-ATPase Inhibition:

Currently, there is a lack of specific research findings detailing the direct inhibitory effect of Tubulin polymerization/V-ATPase-IN-1 on V-ATPases located at the plasma membrane. While V-ATPases on the plasma membrane are crucial for regulating extracellular pH and are implicated in cancer cell invasion, studies on F10 have primarily focused on its intracellular effects, particularly on lysosomes. bioworld.comacs.orgnih.gov Therefore, it remains to be determined whether this compound exhibits inhibitory activity against plasma membrane V-ATPases and the potential functional consequences of such an interaction.

Structural Basis of V-ATPase Interaction

The precise structural basis of the interaction between Tubulin polymerization/V-ATPase-IN-1 and V-ATPase has not yet been fully elucidated through experimental methods such as X-ray crystallography or cryo-electron microscopy. The V-ATPase is a large, multi-subunit complex composed of a peripheral V1 domain responsible for ATP hydrolysis and an integral V0 domain that facilitates proton translocation. nih.govnih.gov

While detailed structural information for the binding of other inhibitors, such as bafilomycin A1, to the c-ring of the V0 domain is available, similar data for F10 is currently not present in the scientific literature. nih.gov Molecular docking studies, which could provide a theoretical model of the binding site and interactions, have not been published for this specific compound in relation to V-ATPase. The isoquinoline scaffold of F10 suggests a potential for specific interactions within a binding pocket of the V-ATPase complex, but the exact location and nature of these interactions remain a subject for future investigation. nih.govbioworld.com

Cellular and Subcellular Responses to Tubulin Polymerization/v Atpase in 1

Antiproliferative Activity and Cell Viability Modulation

The primary indicator of an anti-cancer agent's potential lies in its ability to halt the proliferation of cancer cells. "Tubulin polymerization/V-ATPase-IN-1" has demonstrated robust antiproliferative activity across a range of human cancer cell lines.

Dose-Dependent Antiproliferation in Diverse Cancer Cell Lines

Research has shown that "Tubulin polymerization/V-ATPase-IN-1" effectively inhibits the growth of various cancer cells in a dose-dependent manner. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, has been determined for several human cancer cell lines. Notably, the compound exhibits potent activity against lung cancer (A549), prostate cancer (DU145 and PC-3), and breast cancer (MDA-MB-231) cells, with IC50 values in the nanomolar to low micromolar range. nih.gov The detailed IC50 values from a key study are presented in the table below. nih.gov

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Cancer | 0.06 |

| DU145 | Prostate Cancer | 0.11 |

| PC-3 | Prostate Cancer | 0.09 |

| MDA-MB-231 | Breast Cancer | 0.13 |

Comparative Analysis of Antiproliferative Potency

To contextualize the efficacy of "Tubulin polymerization/V-ATPase-IN-1," its antiproliferative potency has been compared to established anti-cancer drugs that also target tubulin. In a comparative analysis, the IC50 of "Tubulin polymerization/V-ATPase-IN-1" for inhibiting tubulin polymerization was found to be 6.33 µM. nih.gov This positions it as a significant inhibitor of this critical cellular process.

Cell Cycle Perturbation and Arrest

The cell cycle is a tightly regulated process that governs cell division. Disrupting this cycle is a key mechanism by which many anti-cancer drugs exert their effects. "Tubulin polymerization/V-ATPase-IN-1" has been shown to cause significant perturbations in the cell cycle of cancer cells.

Induction of G2/M Phase Arrest

A hallmark of compounds that interfere with microtubule dynamics is their ability to arrest cells in the G2/M phase of the cell cycle. This is the phase where the cell prepares for and undergoes mitosis, or cell division. By inhibiting tubulin polymerization, "Tubulin polymerization/V-ATPase-IN-1" disrupts the formation of the mitotic spindle, a crucial structure for chromosome segregation. This disruption triggers a cellular checkpoint, halting the cell cycle in the G2/M phase. Studies on PC-3 prostate cancer cells have confirmed that treatment with this compound leads to a significant accumulation of cells in the G2/M phase. nih.gov

Analysis of Cell Cycle Checkpoint Activation

The arrest of the cell cycle at the G2/M phase is an active process mediated by a complex network of checkpoint proteins. While specific data on the activation of all checkpoint proteins by "Tubulin polymerization/V-ATPase-IN-1" is still emerging, the observed G2/M arrest strongly implies the activation of the spindle assembly checkpoint (SAC). This checkpoint ensures that all chromosomes are properly attached to the mitotic spindle before cell division proceeds. The disruption of microtubule dynamics by the compound would directly engage this checkpoint. Further research is needed to elucidate the specific roles of key checkpoint proteins such as Mad2 and BubR1 in response to this compound.

Apoptosis Induction Pathways

Apoptosis is a form of programmed cell death that is essential for removing damaged or unwanted cells. The ability to induce apoptosis in cancer cells is a highly desirable characteristic for an anti-cancer drug. "Tubulin polymerization/V-ATPase-IN-1" has been demonstrated to be a potent inducer of apoptosis in cancer cells. nih.gov The dual inhibition of tubulin and V-ATPase likely contributes to the activation of apoptotic pathways through multiple mechanisms. The disruption of microtubule integrity is a known trigger for apoptosis, often involving the intrinsic, or mitochondrial, pathway. Furthermore, the inhibition of V-ATPase can lead to changes in intracellular pH and disrupt lysosomal function, which can also signal for apoptosis. Studies in PC-3 cells have confirmed that the compound induces apoptosis, alongside its cell cycle arrest effects. nih.gov

Caspase Activation and Programmed Cell Death Mechanisms

Tubulin polymerization/V-ATPase-IN-1 is a potent inducer of apoptosis, a form of programmed cell death orchestrated by a family of cysteine proteases known as caspases. nih.govmedchemexpress.com Caspases exist within the cell as inactive precursors (procaspases) and are activated through a proteolytic cascade in response to death-inducing stimuli. nih.gov Initiator caspases, upon receiving an apoptotic signal, dimerize and auto-activate, which in turn allows them to cleave and activate executioner caspases. youtube.com These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a wide array of cellular proteins, including those that make up the cytoskeleton, leading to the characteristic morphological changes of apoptosis. nih.govyoutube.com

Studies on Tubulin polymerization/V-ATPase-IN-1 confirm its ability to induce apoptosis in cancer cells, such as the PC-3 prostate cancer line. bioworld.com The disruption of the microtubule network by tubulin inhibitors is a well-established trigger for the intrinsic apoptotic pathway. nih.gov This pathway is initiated by intracellular stress and converges on the mitochondria, leading to the activation of initiator caspase-9, which then activates executioner caspases like caspase-3 and -7. youtube.com The inhibition of V-ATPase by the compound can also contribute to apoptosis, as V-ATPases have been implicated in apoptosis resistance through various mechanisms, including the regulation of lysosomal function and endoplasmic reticulum stress responses. nih.gov

Mitochondrial Outer Membrane Permeabilization

A critical event in the intrinsic pathway of apoptosis is Mitochondrial Outer Membrane Permeabilization (MOMP). rcsi.comnih.gov This process involves the formation of pores in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol. nih.gov Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a protein complex that recruits and activates initiator caspase-9, thereby triggering the caspase cascade. merckmillipore.com

MOMP is tightly regulated by the Bcl-2 family of proteins. nih.gov The pro-apoptotic members Bax and Bak, upon activation, oligomerize at the outer mitochondrial membrane to form the pores responsible for the release of apoptogenic factors. dntb.gov.ua While direct studies on Tubulin polymerization/V-ATPase-IN-1's effect on MOMP are specific, its demonstrated ability to induce apoptosis strongly implies the involvement of this mechanism. nih.govbioworld.com The cellular stress induced by microtubule disruption is a known signal for the activation of Bax and Bak, making MOMP a central event in the compound's apoptotic action. nih.gov

Modulation of Pro- and Anti-Apoptotic Protein Expression

The decision for a cell to undergo apoptosis is largely governed by the balance between pro- and anti-apoptotic proteins of the Bcl-2 family. dntb.gov.ua Anti-apoptotic members, such as Bcl-2, Bcl-xL, and Mcl-1, function by sequestering pro-apoptotic proteins, thereby preventing the activation of Bax and Bak and subsequent MOMP. dntb.gov.uanih.gov Pro-apoptotic proteins are divided into two sub-groups: the effector proteins Bax and Bak, and the BH3-only proteins (e.g., Bid, Bad, Bim), which act as sensors of cellular stress and damage. nih.govyoutube.com Upon activation, BH3-only proteins can either directly activate Bax/Bak or inhibit the anti-apoptotic Bcl-2 proteins, tipping the balance towards cell death. nih.gov

Inhibitors of tubulin polymerization can directly influence this balance. nih.gov Research has shown a direct interaction between tubulin and several members of the Bcl-2 family, suggesting that disruption of microtubule dynamics can modulate their activity. nih.gov For instance, Bcl-2 itself can inhibit tubulin assembly. nih.gov The induction of apoptosis by Tubulin polymerization/V-ATPase-IN-1 is therefore intrinsically linked to its ability to shift the cellular environment towards a pro-apoptotic state, favoring the activation of effector proteins like Bax and Bak and overriding the protective effects of anti-apoptotic proteins. bioworld.comnih.gov

Table 1: Key Proteins in Apoptosis Regulation

| Protein Family | Members | Primary Function in Apoptosis |

|---|---|---|

| Caspases | Caspase-3, Caspase-7, Caspase-9 | Proteases that execute the dismantling of the cell during apoptosis. nih.govyoutube.com |

| Anti-Apoptotic Bcl-2 | Bcl-2, Bcl-xL, Mcl-1 | Inhibit apoptosis by sequestering pro-apoptotic proteins. nih.gov |

| Pro-Apoptotic Bcl-2 (Effectors) | Bax, Bak | Form pores in the mitochondrial outer membrane (MOMP). nih.govdntb.gov.ua |

| Pro-Apoptotic Bcl-2 (BH3-only) | Bid, Bad, Bim | Sense cellular stress and activate effector Bcl-2 proteins. nih.govyoutube.com |

Immunogenic Cell Death (ICD) Induction

Beyond inducing conventional apoptosis, Tubulin polymerization/V-ATPase-IN-1 is capable of triggering Immunogenic Cell Death (ICD). nih.govacs.orgbioworld.com ICD is a functionally distinct form of regulated cell death that is characterized by the emission of immunostimulatory signals, known as damage-associated molecular patterns (DAMPs), from dying cancer cells. nih.govembopress.org This process transforms the dying tumor cell into a vaccine, capable of priming an adaptive immune response against the tumor. nih.govnih.gov The dual inhibition of tubulin and V-ATPase by this compound has been specifically designed to elicit this favorable immune response. bioworld.com

Calreticulin (B1178941) Exposure and ATP Release

Two of the cardinal DAMPs emitted during ICD are the surface exposure of calreticulin (ecto-CRT) and the secretion of adenosine (B11128) triphosphate (ATP). embopress.orgnih.gov Calreticulin is normally a resident protein of the endoplasmic reticulum (ER), but under conditions of ER stress, it translocates to the cell surface. nih.gov Ecto-CRT functions as a potent "eat-me" signal, promoting the phagocytosis of dying cancer cells by dendritic cells, which are key antigen-presenting cells. nih.gov

The secretion of ATP into the extracellular space serves as a "find-me" signal. embopress.org This extracellular ATP binds to purinergic receptors on immune cells, acting as a chemoattractant that recruits dendritic cells and other immune cells to the tumor microenvironment. nih.govembopress.org Studies have confirmed that Tubulin polymerization/V-ATPase-IN-1 induces ICD, a process defined by the release of these critical DAMPs. nih.govbioworld.com The V-ATPase inhibition component may play a particular role, as V-ATPases are crucial for maintaining the acidic environment of lysosomes and endosomes, and their inhibition can lead to lysosomal dysfunction, a known trigger of cellular stress and DAMP release. nih.govnih.gov

HMGB1 Secretion and Danger-Associated Molecular Pattern (DAMP) Release

Another hallmark of ICD is the passive release of High Mobility Group Box 1 (HMGB1) protein from the nucleus of late-stage apoptotic or necrotic cells. nih.govnih.gov HMGB1 normally functions as a DNA chaperone within the nucleus. nih.gov Upon its release into the extracellular milieu, it acts as a potent pro-inflammatory cytokine and a late-stage danger signal. nih.govnih.gov Extracellular HMGB1 interacts with pattern recognition receptors, such as Toll-like receptor 4 (TLR4), on dendritic cells, promoting their maturation and enhancing their ability to present tumor antigens to T cells. nih.gov

The induction of ICD by Tubulin polymerization/V-ATPase-IN-1 involves the release of such DAMPs. bioworld.commedchemexpress.com Microtubule inhibitors have been identified as a class of agents capable of inducing HMGB1 release. nih.gov Recent findings suggest a direct link where tubulin hyperacetylation, a consequence of microtubule disruption, can drive HMGB1's exit from the nucleus. biorxiv.orgbiorxiv.org

Table 2: Hallmarks of Immunogenic Cell Death (ICD)

| DAMP | Location/Action | Immunological Consequence |

|---|---|---|

| Calreticulin (ecto-CRT) | Translocated to the cell surface. | "Eat-me" signal; promotes phagocytosis by dendritic cells. nih.gov |

| ATP | Secreted into the extracellular space. | "Find-me" signal; recruits dendritic cells. embopress.orgnih.gov |

| HMGB1 | Passively released from the nucleus. | Late-stage danger signal; promotes dendritic cell maturation. nih.govnih.gov |

Mechanisms Underlying ICD in Pre-clinical Models

The efficacy of Tubulin polymerization/V-ATPase-IN-1 in promoting an anti-tumor immune response has been validated in pre-clinical settings. nih.govbioworld.com In a homograft model using RM-1 prostate cancer cells, treatment with the compound not only inhibited tumor growth but also significantly enhanced the infiltration of T lymphocytes into the tumor. acs.orgbioworld.com This increased presence of tumor-infiltrating lymphocytes is a direct consequence of the successful induction of ICD. nih.gov

The mechanism involves the coordinated action of the released DAMPs. The ecto-CRT and ATP draw dendritic cells to the tumor site and facilitate the uptake of tumor antigens from the dying cells. nih.govnih.gov The subsequent release of HMGB1 promotes the maturation of these dendritic cells, empowering them to migrate to lymph nodes and effectively present the tumor antigens to naive T cells. nih.gov This process primes and activates tumor-specific cytotoxic T lymphocytes, which then travel back to the tumor site to identify and eliminate any remaining cancer cells, leading to a durable anti-tumor effect. nih.gov The observed increase in tumor-infiltrating lymphocytes in the RM-1 model provides strong evidence for this complete and effective immunogenic cycle initiated by Tubulin polymerization/V-ATPase-IN-1. bioworld.com

Autophagy Modulation

Autophagy is a critical cellular degradation and recycling process, the modulation of which is a key outcome of treatment with Tubulin polymerization/V-ATPase-IN-1. The compound's dual inhibitory action leads to a distinctive disruption of the autophagic flux.

Inhibition of Late-Stage Autophagy

Research has demonstrated that Tubulin polymerization/V-ATPase-IN-1 acts as an inhibitor of late-stage autophagy. bioworld.com This is characterized by the accumulation of autophagic vacuoles within the cell. The inhibition of V-ATPase by the compound leads to a rise in lysosomal pH, which in turn deactivates the acidic hydrolases responsible for the degradation of autophagic cargo. researchgate.net A study published in the Journal of Medicinal Chemistry in 2024 reported that a promising lead compound, referred to as [I], which is a dual tubulin polymerization and V-ATPase inhibitor, demonstrated a late autophagy inhibition effect within lysosomes. bioworld.com This leads to a bottleneck in the autophagy process, where autophagosomes are formed but cannot be efficiently cleared.

Impact on Cellular Signaling Pathways

The dual-targeting nature of Tubulin polymerization/V-ATPase-IN-1 extends its influence to several critical cellular signaling pathways that are dependent on microtubule dynamics and pH homeostasis.

Modulation of pH-Dependent Signaling Cascades

V-ATPases are fundamental regulators of intracellular pH in various organelles, including lysosomes, endosomes, and the Golgi apparatus. nih.gov By pumping protons, they create the acidic environment necessary for the function of many enzymes and for the progression of signaling events. Inhibition of V-ATPase by Tubulin polymerization/V-ATPase-IN-1 disrupts this proton gradient, leading to the alkalinization of these compartments. researchgate.net This change in pH can profoundly affect signaling pathways that are sensitive to pH fluctuations. For instance, the activity of the mTORC1 signaling pathway, a master regulator of cell growth and autophagy, is known to be regulated by lysosomal pH. A recent study demonstrated that the compound dose-dependently inhibited V-ATPase activity in PC-3 cells at concentrations ranging from 50 to 800 nM. bioworld.com This inhibition of V-ATPase and the subsequent alteration of organellar pH represent a significant mechanism by which the compound can modulate a wide array of cellular signaling cascades.

| Parameter | Cell Line | Concentration Range | Effect | Reference |

| V-ATPase Activity | PC-3 | 50 - 800 nM | Dose-dependent inhibition | bioworld.com |

Interaction with Wnt Signaling Pathway Components

The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers. This pathway is intricately linked to the microtubule cytoskeleton. Key components of the Wnt signaling cascade, such as Dishevelled (Dvl), have been shown to associate with microtubules and regulate their stability. nih.gov The inhibition of tubulin polymerization by Tubulin polymerization/V-ATPase-IN-1 can, therefore, be expected to interfere with the proper functioning of the Wnt pathway by disrupting the cytoskeletal framework it relies upon. While direct evidence of Tubulin polymerization/V-ATPase-IN-1 binding to Wnt pathway components has not been reported, the disruption of microtubule dynamics is a clear mechanism through which it can indirectly modulate Wnt signaling. One study revealed that a compound known as a Wnt agonist, AMBMP, was later identified as a tubulin-disrupting molecule, suggesting that its effects on the Wnt pathway may have been influenced by its impact on tubulin. nih.govnih.gov

Regulation of mTORC1 and AMPK Signaling

The mechanistic Target of Rapamycin Complex 1 (mTORC1) and AMP-activated protein kinase (AMPK) are central regulators of cellular metabolism and growth, often acting in opposition to each other. While mTORC1 promotes anabolic processes under nutrient-rich conditions, AMPK is activated during periods of energy stress to stimulate catabolic pathways. The dual inhibitory action of "Tubulin polymerization/V-ATPase-IN-1" can modulate these pathways through its effects on V-ATPase.

V-ATPases are crucial for the activation of mTORC1 at the lysosomal surface. nih.gov The lysosome serves as a signaling hub where amino acid availability is sensed, leading to the recruitment and activation of mTORC1. This process is dependent on the proper functioning of the V-ATPase complex. nih.gov By inhibiting V-ATPase, "Tubulin polymerization/V-ATPase-IN-1" is expected to disrupt the lysosomal amino acid sensing machinery, thereby leading to the inhibition of mTORC1 signaling. Research has shown that mTORC1 itself can regulate the expression and assembly of V-ATPases, suggesting a feedback loop that can be disrupted by V-ATPase inhibitors. nih.govresearchgate.net

Conversely, the inhibition of V-ATPase and the subsequent disruption of cellular energy homeostasis can lead to the activation of AMPK. AMPK acts as a cellular energy sensor, being activated by an increase in the AMP/ATP ratio, which can occur under conditions of metabolic stress. nih.govnih.gov Inhibition of the V-ATPase proton pump can lead to such stress, thereby triggering AMPK activation. nih.gov Activated AMPK can then phosphorylate and inhibit key components of the mTORC1 pathway, further reinforcing the suppression of anabolic processes. nih.gov The interplay between these pathways is complex, with evidence suggesting they share identical lysosomal activation platforms involving V-ATPase. nih.gov

The tubulin polymerization inhibitory activity of the compound could also indirectly influence these pathways. The integrity of the microtubule network is crucial for various cellular processes, including the trafficking of signaling molecules. While direct evidence linking tubulin polymerization inhibition by this specific compound to mTORC1 and AMPK is limited, disruptions in microtubule-dependent transport could potentially affect the localization and function of key signaling components.

Interactive Data Table: Predicted Effects of Tubulin polymerization/V-ATPase-IN-1 on mTORC1 and AMPK Signaling

| Target | Predicted Effect on Signaling Molecule | Downstream Consequence |

| V-ATPase | Inhibition of mTORC1 | Decrease in protein synthesis and cell growth |

| V-ATPase | Activation of AMPK | Increase in catabolic processes and energy production |

| Tubulin Polymerization | Disruption of Microtubule-Dependent Trafficking | Potential alteration of signaling component localization |

Effects on Hypoxia-Inducible Factor (HIF) Signaling and Iron Homeostasis

Hypoxia-Inducible Factors (HIFs) are transcription factors that play a critical role in the cellular response to low oxygen levels (hypoxia). They regulate the expression of genes involved in angiogenesis, glucose metabolism, and cell survival. The stability and activity of HIFs are tightly controlled by prolyl hydroxylase (PHD) enzymes, which require iron as a cofactor.

The V-ATPase inhibitory function of "Tubulin polymerization/V-ATPase-IN-1" has a significant impact on HIF signaling through its influence on iron homeostasis. Inhibition of V-ATPase disrupts the acidification of endo-lysosomal compartments, which is essential for the release of iron from internalized transferrin. nih.gov This leads to a state of intracellular iron depletion. nih.govnih.gov

The reduction in available intracellular iron directly impairs the activity of the iron-dependent PHD enzymes. nih.gov With reduced PHD activity, the alpha subunit of HIF (HIF-α) is not hydroxylated and thus escapes degradation by the von Hippel-Lindau (VHL) tumor suppressor protein. nih.govcloudfront.net This leads to the stabilization and accumulation of HIF-1α even under normal oxygen conditions (normoxia). nih.govresearchgate.net The stabilized HIF-1α can then translocate to the nucleus and activate the transcription of its target genes.

Furthermore, the inhibition of tubulin polymerization by "Tubulin polymerization/V-ATPase-IN-1" can also affect HIF-1α activity. Studies have shown that the microtubule network is essential for the intracellular trafficking and nuclear translocation of HIF-1α protein. nih.gov Disruption of microtubule dynamics has been demonstrated to impair the transport of HIF-1α to the nucleus, thereby suppressing its transcriptional activity. nih.govnih.gov Therefore, the dual action of this compound presents a complex regulatory effect on HIF signaling, where V-ATPase inhibition promotes HIF-1α stabilization, while tubulin polymerization inhibition may hinder its function.

Interactive Data Table: Research Findings on V-ATPase Inhibition and its Effect on HIF-1α and Iron Homeostasis

| Experimental Condition | Key Finding | Implication for "Tubulin polymerization/V-ATPase-IN-1" | Reference |

| Genetic disruption of V-ATPase | Stabilization of HIF-1α in aerobic conditions due to intracellular iron depletion. | The V-ATPase inhibitory component is expected to stabilize HIF-1α. | nih.gov |

| Treatment with V-ATPase inhibitor (Archazolid) | Interference with HIF-1α signaling and iron metabolism, leading to S-phase arrest and apoptosis. | The compound may induce cell cycle arrest and apoptosis through disruption of iron metabolism. | nih.gov |

| Inhibition of lysosomal acidification (Bafilomycin) | Triggers cellular iron deficiency and HIF-1α activation. | The V-ATPase inhibitory action likely phenocopies these effects. | researchgate.net |

| Disruption of microtubule network | Impaired nuclear translocation of HIF-1α protein. | The tubulin polymerization inhibitory component may reduce the transcriptional activity of stabilized HIF-1α. | nih.gov |

In Vitro Anti-tumor Efficacy in Cellular Models

Tubulin polymerization/V-ATPase-IN-1 has shown potent antiproliferative activity across a panel of human cancer cell lines. medchemexpress.com Laboratory studies quantified its efficacy by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells. The compound demonstrated consistent and robust activity against cancer cell lines originating from different tissues, including lung, prostate, and breast cancers. The IC50 values for these cell lines were found to be in the nanomolar range, specifically between 0.06 to 0.13 μM, indicating high potency. nih.gov

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 0.06 - 0.13 |

| DU145 | Prostate Carcinoma | 0.06 - 0.13 |

| PC-3 | Prostate Carcinoma | 0.06 - 0.13 |

| MDA-MB-231 | Breast Adenocarcinoma | 0.06 - 0.13 |

This table summarizes the effective concentration range of Tubulin polymerization/V-ATPase-IN-1 required to inhibit the growth of various human cancer cell lines.

Information regarding the efficacy of Tubulin polymerization/V-ATPase-IN-1 specifically against cancer cell lines that have developed resistance to other chemotherapeutic agents is not detailed in the currently available scientific literature. Further research is required to determine if its dual-mechanism of action could overcome common resistance pathways, such as those seen with drugs that target only tubulin.

The direct effects of Tubulin polymerization/V-ATPase-IN-1 on the migration and invasion capabilities of cancer cells have not been explicitly reported in published pre-clinical studies. While both tubulin and V-ATPase are known to play critical roles in the cellular processes that govern motility and invasion, specific assays (e.g., wound healing or transwell invasion assays) for this compound are not described in the reviewed literature. nih.gov

In Vivo Anti-tumor Efficacy in Non-Human Models

The anti-tumor activity of Tubulin polymerization/V-ATPase-IN-1 was evaluated in vivo using a murine RM-1 prostate cancer homograft model. nih.gov In this model, the compound was shown to effectively inhibit tumor growth. medchemexpress.com A significant outcome of this in vivo study was the observation that treatment with the compound led to an increase in the infiltration of T lymphocytes into the tumor, suggesting that its mechanism of action includes the induction of immunogenic cell death, which can stimulate an anti-tumor immune response. medchemexpress.comnih.gov

In the RM-1 homograft model, administration of Tubulin polymerization/V-ATPase-IN-1 resulted in a substantial and dose-dependent reduction in the rate of tumor progression. nih.gov The efficacy was quantified by measuring the percentage of tumor growth inhibition (TGI). The compound demonstrated significant TGI, highlighting its potential to control tumor volume and slow disease progression in a living organism. nih.gov

| Dosage (mg/kg) | Tumor Growth Inhibition (TGI) |

| 5 | 61.62% |

| 10 | 70.18% |

This table presents the percentage of tumor growth inhibition observed in the RM-1 prostate cancer model at two different dosages of Tubulin polymerization/V-ATPase-IN-1.

Pre-clinical Promise: A Dual-Action Compound Shows Potential in Metastatic Cancer Therapy

A novel investigational compound, Tubulin polymerization/V-ATPase-IN-1, is demonstrating significant potential in pre-clinical studies, not only by directly targeting cancer cells but also by modulating the tumor microenvironment to enhance anti-tumor immune responses. This dual-acting agent, which simultaneously inhibits tubulin polymerization and vacuolar-type H+-ATPase (V-ATPase), has shown promise in limiting tumor growth and enhancing the infiltration of cancer-fighting immune cells.

In the intricate landscape of cancer therapy, researchers are increasingly focusing on developing multifaceted therapeutic agents that can combat the disease on multiple fronts. Tubulin polymerization/V-ATPase-IN-1 has emerged from this new wave of drug discovery, showing a remarkable ability to disrupt essential cellular processes in cancer cells while simultaneously priming the immune system to recognize and attack the tumor.

Advanced Research Methodologies and Analytical Approaches

Biochemical Assays for Tubulin Polymerization Dynamics

To investigate the influence of compounds on microtubule formation, biochemical assays using purified tubulin are essential. nih.gov These in vitro systems allow for direct measurement of a compound's ability to either inhibit or enhance the polymerization of α- and β-tubulin heterodimers into microtubules. frontiersin.org

The classic method for monitoring microtubule formation in vitro is through turbidimetry. euromedex.com This technique is based on the principle that as tubulin monomers polymerize into microtubules, they scatter light. nih.govresearchgate.net The resulting increase in turbidity, or optical density, is proportional to the mass of the microtubule polymer and can be measured over time using a spectrophotometer, typically at a wavelength of 340 or 350 nm. frontiersin.orgeuromedex.com

In a typical assay, purified tubulin is induced to polymerize by raising the temperature to 37°C in the presence of GTP and a suitable buffer. frontiersin.org When an inhibitory compound like Tubulin polymerization/V-ATPase-IN-1 is introduced, it is expected to suppress the rate and extent of the turbidity increase. The resulting polymerization curve provides key information about the different phases of microtubule formation: nucleation, growth, and steady-state equilibrium. maxanim.com

Fluorescence-based assays offer a more sensitive and often more cost-effective alternative for high-throughput screening. maxanim.comcytoskeleton.com A common approach involves a fluorescent reporter, such as 4′,6-diamidino-2-phenylindole (DAPI), which exhibits enhanced fluorescence upon binding to polymerized microtubules compared to unbound tubulin dimers. nih.govnih.gov The increase in fluorescence intensity is monitored over time and directly correlates with the extent of tubulin polymerization. maxanim.com

These assays are conducted in microplates, making them suitable for screening numerous compounds or concentrations. nih.gov For an inhibitor, a dose-dependent decrease in the fluorescence signal would be observed. For example, an assay could be performed with 2 mg/mL of tubulin in a buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and a fluorescent reporter. mdpi.com The reaction is initiated and fluorescence is measured at regular intervals to generate polymerization curves. mdpi.com

Data from both turbidimetric and fluorescence-based assays are used to perform quantitative analyses of a compound's inhibitory activity. Key parameters derived from these experiments include the maximum velocity (Vmax) of polymerization and the half-maximal inhibitory concentration (IC50).

Vmax : This represents the maximum rate of polymer assembly during the growth phase. Inhibitors of tubulin polymerization will cause a concentration-dependent decrease in the Vmax. maxanim.com

IC50 : The IC50 value is the concentration of an inhibitor required to reduce the rate or extent of tubulin polymerization by 50%. It is a standard measure of the compound's potency. euromedex.comnih.gov To determine the IC50, polymerization assays are run with a range of inhibitor concentrations, and the results are plotted to find the concentration that yields a half-maximal effect. nih.gov

| Compound | Target | Assay Type | Reported IC50 |

|---|---|---|---|

| Colchicine (B1669291) | Tubulin Polymerization | In Vitro Microtubule Polymerization | 10.65 nM nih.gov |

| Vincristine | Tubulin Polymerization | In Vitro Tubulin Polymerization | 3 µM (Concentration used for inhibition) mdpi.com |

| KX2-391 | Tubulin Polymerization | Cell-Based HCI | Potent Inhibitor nih.gov |

| ON-01910 | Tubulin Polymerization | Cell-Based HCI | Moderate Inhibitor nih.gov |

V-ATPase Activity and Acidification Assays

The second major target of Tubulin polymerization/V-ATPase-IN-1 is the V-ATPase. This multi-subunit proton pump is responsible for acidifying intracellular compartments like lysosomes by hydrolyzing ATP to pump protons across the membrane. nih.govnih.gov Assays for V-ATPase function therefore focus on measuring either its ATP hydrolysis activity or the resulting change in pH within organelles.

The ATP hydrolytic activity (ATPase activity) of V-ATPase can be measured using an enzyme-coupled spectrophotometric assay. nih.govresearchgate.net This method links the production of ADP from ATP hydrolysis to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm. nih.gov

The assay mixture contains the V-ATPase enzyme, ATP, and a coupling system consisting of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. nih.govresearchgate.net Pyruvate kinase uses phosphoenolpyruvate (B93156) to convert the ADP produced by V-ATPase back to ATP, generating pyruvate in the process. Lactate dehydrogenase then reduces the pyruvate to lactate while oxidizing NADH to NAD+. researchgate.net The rate of NADH oxidation is directly proportional to the ATPase activity. The introduction of an inhibitor like Tubulin polymerization/V-ATPase-IN-1 would lead to a reduced rate of absorbance decrease, allowing for quantification of its inhibitory effect on the enzyme's catalytic function. nih.gov

To confirm that V-ATPase inhibition translates to a functional effect within cells, researchers use probes to measure the pH of lysosomes. A loss of V-ATPase activity leads to a failure to maintain the low pH of these organelles. nih.govembopress.org

Fluorescent probes, known as lysosomotropic dyes, are commonly used for this purpose. Acridine (B1665455) orange is a classic example; it is a weak base that accumulates in acidic compartments like lysosomes and fluoresces bright red, while it emits green fluorescence in the cytoplasm and nucleus. nih.gov When cells are treated with a V-ATPase inhibitor, the lysosomal pH increases (becomes less acidic), causing a reduction or loss of the red fluorescence, which can be visualized and quantified using fluorescence microscopy or flow cytometry. nih.govembopress.org More advanced, pH-sensitive fluorescent probes have also been developed for more precise visualization of lysosomal H+ levels. rsc.org Confocal microscopy allows for high-resolution imaging of these changes within individual cells, providing direct evidence of the compound's ability to disrupt lysosomal acidification. cam.ac.uk

| Methodology | Principle | Measurement | Expected Result with Inhibitor |

|---|---|---|---|

| NADH-Coupled ATPase Assay nih.gov | Links ATP hydrolysis to NADH oxidation via coupling enzymes. | Decreased absorbance at 340 nm over time. | Slower rate of absorbance decrease. |

| Acridine Orange Staining nih.gov | Fluorescent weak base accumulates in acidic compartments. | Red fluorescence intensity in lysosomes. | Decrease or loss of red fluorescence. |

| Proton Pumping Assay nih.gov | Measures the transport of protons into vesicles. | Quenching of a pH-sensitive fluorescent probe (e.g., acridine orange). | Reduced rate of fluorescence quenching. |

Cellular Assays for Antiproliferation and Cell Death

A variety of cellular assays have been fundamental in characterizing the biological activity of Tubulin polymerization/V-ATPase-IN-1, confirming its potent antiproliferative and pro-apoptotic effects.

Cell Viability and Clonogenic Assays

The initial assessment of the compound's anticancer potential involved determining its ability to inhibit cell growth. Standard cell viability assays, such as the MTT assay, were used to measure the metabolic activity of cancer cells after treatment with the compound. nih.gov These assays revealed that Tubulin polymerization/V-ATPase-IN-1 exhibits robust antiproliferative activity against a panel of human cancer cell lines. nih.govnih.gov The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, were determined to be in the nanomolar to low micromolar range. researchgate.net

Table 1: Antiproliferative Activity of Tubulin polymerization/V-ATPase-IN-1

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| A549 | Lung Cancer | 0.06 - 0.13 |

| DU145 | Prostate Cancer | 0.06 - 0.13 |

| PC-3 | Prostate Cancer | 0.06 - 0.13 |

| MDA-MB-231 | Breast Cancer | 0.06 - 0.13 |

This table presents the reported half-maximal inhibitory concentration (IC50) values for Tubulin polymerization/V-ATPase-IN-1 against various human cancer cell lines. Data sourced from BioWorld. researchgate.net

To assess the long-term impact of the compound on the reproductive viability of single cancer cells, clonogenic assays were performed. researchgate.net In these experiments, PC-3 prostate cancer cells were treated with Tubulin polymerization/V-ATPase-IN-1 for a defined period, after which the drug was removed, and the cells were allowed to grow and form colonies. nih.govresearchgate.net The results demonstrated a significant, dose-dependent reduction in the ability of PC-3 cells to form colonies, with a concentration of 100 nM reducing clonogenic survival by over 50%. nih.gov At a concentration of 1 µM, the compound completely inhibited colony formation, indicating a potent cytotoxic or cytostatic effect on the long-term proliferative capacity of these cancer cells. nih.govresearchgate.net

Table 2: Clonogenic Survival of PC-3 Cells Treated with Tubulin polymerization/V-ATPase-IN-1

| Treatment Concentration | Percent Clonogenic Survival vs. Control |

|---|---|

| 100 nM | < 50% |

| 1 µM | 0% |

This table summarizes the effect of Tubulin polymerization/V-ATPase-IN-1 on the long-term survival and colony-forming ability of PC-3 prostate cancer cells. Data from F10 Inhibits Growth of PC3 Xenografts and Enhances the Effects of Radiation Therapy. nih.govresearchgate.net

Flow Cytometric Analysis of Cell Cycle Distribution

To understand the mechanism behind the observed antiproliferative activity, researchers investigated the effect of Tubulin polymerization/V-ATPase-IN-1 on cell cycle progression using flow cytometry. nih.govresearchgate.net This technique involves staining the DNA of treated cells with a fluorescent dye, such as propidium (B1200493) iodide (PI), and then measuring the fluorescence intensity of individual cells as they pass through a laser beam. bio-rad-antibodies.com The amount of fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.gov

Studies on PC-3 prostate cancer cells revealed that treatment with Tubulin polymerization/V-ATPase-IN-1 leads to a significant arrest of cells in the G2/M phase of the cell cycle. researchgate.netmdpi.com This G2/M arrest is a characteristic effect of agents that interfere with microtubule dynamics, preventing the formation of a functional mitotic spindle and thus halting cell division. researchgate.net

Apoptosis Detection (Annexin V, Caspase Activity)

Further investigations into the mode of cell death induced by Tubulin polymerization/V-ATPase-IN-1 confirmed that it triggers apoptosis, or programmed cell death. nih.govnih.gov This was primarily assessed using Annexin V/Propidium Iodide (PI) double staining followed by flow cytometry. nih.govresearchgate.net In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when labeled with a fluorescent tag, can identify these early apoptotic cells. nih.govnih.gov PI is a fluorescent dye that can only enter cells with compromised membrane integrity, a hallmark of late-stage apoptosis or necrosis. nih.gov

Immunocytochemistry for Microtubule Integrity and Spindle Formation

Given that Tubulin polymerization/V-ATPase-IN-1 was designed to target tubulin, its direct effect on the cellular microtubule network was visualized using immunocytochemistry. nih.govnih.gov This technique involves fixing cells and then using fluorescently labeled antibodies that specifically bind to cellular proteins, in this case, α-tubulin, a primary component of microtubules. nih.gov

Immunofluorescence analysis in PC-3 cells demonstrated that treatment with the compound caused a significant and dose-dependent disruption of the microtubule network. nih.gov In untreated control cells, microtubules form a well-organized, filamentous network extending throughout the cytoplasm. However, in cells exposed to Tubulin polymerization/V-ATPase-IN-1, this network was observed to be disordered and broken, an effect similar to that of other known tubulin polymerization inhibitors like colchicine. nih.gov This provides direct visual evidence of the compound's mechanism of action at the cellular level, interfering with the cytoskeletal structures essential for cell division, shape, and intracellular transport.

ICD Marker Detection (Calreticulin, HMGB1, ATP)

A significant finding from the research on Tubulin polymerization/V-ATPase-IN-1 is its ability to induce immunogenic cell death (ICD). nih.govresearchgate.net ICD is a form of apoptosis that is accompanied by the release of damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response. nih.gov Key markers of ICD were assessed in RM-1 murine prostate cancer cells following treatment with the compound.

Calreticulin (B1178941) (CRT) Exposure: In the early stages of ICD, calreticulin translocates from the endoplasmic reticulum to the cell surface, acting as an "eat-me" signal for dendritic cells. researchgate.netnih.govsotio.com The surface exposure of CRT was quantified using flow cytometry with an anti-calreticulin antibody. nih.gov

HMGB1 Release: High-mobility group box 1 (HMGB1) is a nuclear protein that is released into the extracellular space during late-stage ICD and acts as a pro-inflammatory signal. nih.govnih.gov The concentration of extracellular HMGB1 was measured using an enzyme-linked immunosorbent assay (ELISA) on the cell culture supernatant. researchgate.netmdpi.com

ATP Secretion: Dying cells undergoing ICD actively secrete adenosine (B11128) triphosphate (ATP), which serves as a "find-me" signal to attract immune cells. nih.gov Extracellular ATP levels were quantified using a luminescence-based assay.

The studies confirmed that treatment with Tubulin polymerization/V-ATPase-IN-1 led to the cell surface exposure of calreticulin and the release of HMGB1 and ATP, hallmarks of ICD. nih.govresearchgate.net This suggests that beyond its direct cytotoxic effects, the compound may also recruit the immune system to fight the tumor.

Molecular Interaction and Structural Studies

To understand how Tubulin polymerization/V-ATPase-IN-1 interacts with its targets at a molecular level, a combination of biochemical assays and computational modeling was employed.

The inhibitory effect on tubulin polymerization was quantified using a cell-free in vitro assay. nih.govnih.gov This assay measures the assembly of purified tubulin into microtubules, a process that can be monitored by changes in turbidity. The compound was found to inhibit tubulin polymerization in a dose-dependent manner, with an IC50 value of 6.33 µM. researchgate.net

To predict the binding mode of the compound to tubulin, molecular docking studies were performed. mdpi.comresearchgate.net Using the known crystal structure of tubulin, computational algorithms were used to model the interaction between Tubulin polymerization/V-ATPase-IN-1 and its binding site. These studies revealed that the compound likely binds to the colchicine-binding site on β-tubulin, a known pocket for many microtubule-destabilizing agents. nih.govnih.govresearchgate.net

Competitive Binding Assays for Tubulin Ligand Sites

Competitive binding assays are crucial in determining the specific binding site of a ligand on its target protein. In the study of Tubulin polymerization/V-ATPase-IN-1, these assays are employed to identify its interaction domain on tubulin, which is essential for its mechanism of action as a microtubule-targeting agent. Tubulin possesses several distinct binding sites for various ligands, including the colchicine, vinca (B1221190), and paclitaxel (B517696) sites. nih.gov

Research has identified that Tubulin polymerization/V-ATPase-IN-1 (also referred to as compound [I] or F10) specifically targets the colchicine-binding site on β-tubulin. nih.govbioworld.com This was determined through assays where the compound's ability to displace a known colchicine-site ligand is measured. The compound was found to inhibit tubulin polymerization with a half-maximal inhibitory concentration (IC50) of 6.33 μM. bioworld.com This inhibitory effect on polymerization stems from its binding to the colchicine site, which prevents the tubulin dimers from assembling into microtubules, thereby disrupting the cellular cytoskeleton. nih.gov This disruption ultimately leads to cell cycle arrest and apoptosis. bioworld.com

Molecular Docking and Simulation Studies of Ligand-Protein Interactions

Molecular docking and simulation are computational techniques used to predict and analyze the interaction between a ligand and a protein at the molecular level. researchgate.netmdpi.com These methods are instrumental in understanding the binding mode and affinity of compounds like Tubulin polymerization/V-ATPase-IN-1 to their biological targets.

For Tubulin polymerization/V-ATPase-IN-1, molecular docking studies corroborate experimental findings by showing its interaction with the colchicine-binding pocket of β-tubulin. bioworld.comresearchgate.net The process typically involves using a known crystal structure of tubulin, often from a protein data bank. researchgate.net The three-dimensional structure of Tubulin polymerization/V-ATPase-IN-1 is then computationally placed into the colchicine binding site. Energy calculations are performed to identify the most stable binding conformation, known as the binding pose. These simulations can reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and specific amino acid residues within the binding pocket, providing a detailed view of how the ligand is anchored. researchgate.netmdpi.com This information is vital for understanding its inhibitory mechanism and for the rational design of new, more potent derivatives. mdpi.com

Western Blotting for Protein Expression and Post-Translational Modifications

Western blotting is a widely used analytical technique to detect and quantify specific proteins in a sample. researchgate.netcellsignal.cn In the context of Tubulin polymerization/V-ATPase-IN-1 research, this method is employed to assess the compound's impact on the expression levels of key cellular proteins and their post-translational modifications (PTMs). nih.gov

Studies on Tubulin polymerization/V-ATPase-IN-1 involve treating cancer cell lines with the compound and then preparing cell lysates for analysis. researchgate.net Western blotting can be used to measure the levels of soluble (unpolymerized) versus polymerized tubulin, providing direct evidence of the compound's microtubule-destabilizing activity. researchgate.net Furthermore, since the compound induces cell cycle arrest and apoptosis, Western blotting is used to analyze the expression of proteins that regulate these processes. bioworld.comresearchgate.net For example, researchers can probe for changes in the levels of cell cycle-related proteins such as Cyclin B1 and proliferation markers. researchgate.netmedchemexpress.com It can also be used to detect the cleavage of proteins like PARP, a hallmark of apoptosis, confirming the compound's pro-apoptotic effects. medchemexpress.com The technique can also be adapted to detect specific PTMs of tubulin, such as acetylation, which can influence microtubule stability and function. nih.govnih.gov

In Vivo Experimental Model Systems and Assessments

Establishment and Characterization of Tumor Models (e.g., Homograft, Xenograft)

To evaluate the antitumor efficacy of Tubulin polymerization/V-ATPase-IN-1 in a living organism, researchers utilize in vivo tumor models. These models, such as homografts (syngeneic) or xenografts, involve implanting cancer cells into laboratory animals, typically mice. mdpi.com

For the investigation of Tubulin polymerization/V-ATPase-IN-1, a homograft tumor model was employed. bioworld.commedchemexpress.com Specifically, the RM-1 prostate cancer cell line, which is of murine origin, was used to establish tumors in immunocompetent mice. bioworld.com This type of model is particularly valuable for studying immuno-oncology agents because the presence of a fully functional immune system allows for the assessment of the compound's ability to induce an antitumor immune response, such as immunogenic cell death (ICD). bioworld.commedchemexpress.com The establishment of the model involves injecting RM-1 cells into the host mice and allowing the tumors to grow to a palpable size before treatment begins.

Quantitative Measurement of Tumor Growth Parameters

Once tumors are established in an in vivo model, a primary endpoint for assessing the efficacy of an anticancer agent is the quantitative measurement of tumor growth over time. This involves regularly measuring the tumor dimensions, typically with calipers, and calculating the tumor volume.

In studies involving Tubulin polymerization/V-ATPase-IN-1, the compound demonstrated significant inhibition of tumor growth in the RM-1 prostate cancer homograft model. bioworld.com The key parameter measured is Tumor Growth Inhibition (TGI), which quantifies the reduction in tumor growth in treated animals compared to a control group. The compound showed a dose-dependent effect on tumor suppression. bioworld.com

Table 1: In Vivo Tumor Growth Inhibition by Tubulin polymerization/V-ATPase-IN-1

| Compound | Tumor Model | Tumor Growth Inhibition (TGI) |

|---|---|---|

| Tubulin polymerization/V-ATPase-IN-1 | RM-1 Homograft | 61.62% |

| Tubulin polymerization/V-ATPase-IN-1 | RM-1 Homograft | 70.18% |

Data sourced from a study on the effects of the compound in a prostate cancer homograft model. bioworld.com

Immunohistochemical Analysis of Tumor Tissues (e.g., T-cell infiltration, proliferation markers)

Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and abundance of specific proteins within tissue sections. Following in vivo studies, tumors are excised, preserved, and sectioned for IHC analysis to investigate the cellular and molecular changes induced by the treatment.

In the evaluation of Tubulin polymerization/V-ATPase-IN-1, IHC is critical for characterizing the tumor microenvironment. A key finding was that treatment with the compound led to an increase in the proportion of tumor-infiltrating lymphocytes (TILs). bioworld.commedchemexpress.com IHC staining using antibodies specific for T-cell markers, such as CD4 and CD8, allows for the visualization and quantification of these immune cells within the tumor tissue. nih.gov An increase in T-cell infiltration is a strong indicator of an induced anti-tumor immune response, which is consistent with the compound's ability to cause immunogenic cell death. bioworld.comnih.gov Additionally, IHC can be used to assess cell proliferation within the tumor by staining for markers like Ki-67. A reduction in the number of Ki-67-positive cells would provide further evidence of the compound's antiproliferative activity.

Future Directions and Research Perspectives

Exploration of "Tubulin polymerization/V-ATPase-IN-1" Derivatives and Structure-Activity Relationships

The initial discovery of Tubulin polymerization/V-ATPase-IN-1, also identified as compound [I] in some studies, stemmed from the design of novel isoquinoline (B145761) analogues. nih.gov These analogues were developed based on the structures of podophyllotoxin (B1678966) and diphyllin, known natural products with cytotoxic properties. nih.gov A lead compound, designated [I], was identified as a potent dual inhibitor targeting both tubulin polymerization and V-ATPase activity. nih.gov

Future research will focus on synthesizing a broader library of derivatives based on this isoquinoline scaffold. The objectives of these structure-activity relationship (SAR) studies will be to:

Optimize the potency against both tubulin and V-ATPase.

Enhance the selectivity for cancer cells.

Improve pharmacokinetic and pharmacodynamic properties.

Identify the specific chemical moieties responsible for each inhibitory activity, which could allow for the fine-tuning of the dual-action mechanism.

By systematically modifying the core structure, researchers can map the chemical space required for optimal dual inhibition and develop second-generation compounds with superior preclinical characteristics.

Mechanistic Interplay between Tubulin and V-ATPase Inhibition

Tubulin polymerization/V-ATPase-IN-1 exerts its antiproliferative effects through a dual mechanism of action. nih.gov It targets the colchicine-binding site on tubulin, thereby inhibiting microtubule polymerization. nih.gov This disruption of the cellular cytoskeleton leads to cell cycle arrest and apoptosis. nih.gov Concurrently, the compound inhibits V-ATPase activity in a dose-dependent manner. nih.gov V-ATPase inhibition disrupts the acidification of intracellular compartments like lysosomes, which can interfere with processes such as autophagy and protein degradation, and can increase the acidity of the tumor microenvironment. nih.govimmuno-oncologysummit.com

The precise interplay between these two mechanisms is a critical area for future investigation. Key questions to be addressed include:

Does the inhibition of V-ATPase potentiate the cytotoxic effects of tubulin disruption, or vice versa?

V-ATPase inhibition has been linked to resistance to detachment-induced cell death (anoikis), a key step in metastasis. researchgate.net How this interacts with the anti-mitotic effect of tubulin inhibition requires further study.

Some research has shown that certain tubulin inhibitors can stimulate ATPase activity in the presence of microtubule-associated proteins (MAPs), suggesting a complex feedback loop that warrants investigation in the context of this dual-targeting agent. nih.gov

Elucidating this mechanistic synergy is crucial for understanding the compound's full potential and for identifying patient populations most likely to benefit.

Investigation of Specificity and Selectivity Against Cancer Cells vs. Normal Cells

A significant advantage of a potential therapeutic agent is its ability to selectively target cancer cells while sparing healthy tissue. Preclinical data for Tubulin polymerization/V-ATPase-IN-1 is promising in this regard. In a homograft tumor model using RM-1 prostate cancer cells, the compound inhibited tumor growth effectively without causing observable signs of organ toxicity or bone marrow suppression. nih.gov

This suggests a therapeutic window, and future research should focus on quantifying this selectivity and understanding its molecular basis. Several factors may contribute to this specificity:

Metabolic Differences: Cancer cells often exhibit an increased reliance on glycolysis, leading to a higher cytosolic acid load. This makes them potentially more sensitive to V-ATPase inhibition than normal cells. immuno-oncologysummit.com

Differential Protein Expression: The expression levels of certain microtubule-associated proteins (MAPs) can differ between cancerous and normal cells, potentially altering their sensitivity to tubulin-targeting agents. nih.gov

Proliferation Rate: As a tubulin inhibitor, the compound is inherently more active against rapidly dividing cancer cells than quiescent normal cells. nih.gov

Future studies will involve rigorous testing across a panel of normal human cell lines versus a wide array of cancer cell lines to establish a comprehensive selectivity index.

Identification of Novel Biomarkers for Response and Resistance

To advance Tubulin polymerization/V-ATPase-IN-1 into clinical settings, it is essential to identify biomarkers that can predict patient response or the development of resistance. While no specific biomarkers have been identified for this novel compound, research into related inhibitors provides a logical starting point for investigation.

Potential biomarkers for tubulin inhibition include:

βIII-Tubulin Expression: Overexpression of the βIII-tubulin isotype has been implicated in resistance to several microtubule inhibitors, including taxanes and vinca (B1221190) alkaloids. mdpi.comsci-hub.se Its status could predict sensitivity to this compound.

Microtubule-Associated Proteins: The expression levels of proteins that regulate microtubule dynamics, such as stathmin 1 (STMN1) and p27, may influence drug efficacy. mdpi.com

STING Pathway: The STING signaling pathway has been implicated in resistance to paclitaxel (B517696), and its status could be a relevant biomarker for novel tubulin inhibitors that may overcome this resistance mechanism.

For V-ATPase inhibition, biomarkers could include the expression levels of specific V-ATPase subunits or the baseline metabolic state of the tumor (e.g., dependence on glycolysis). Future research will need to screen cancer cell lines with varying genetic backgrounds to correlate sensitivity with specific molecular signatures.

Pre-clinical Combination Studies with Other Therapeutic Modalities

While Tubulin polymerization/V-ATPase-IN-1 has shown potent single-agent activity, its therapeutic potential may be significantly enhanced through combination with other treatments. No specific combination studies for this compound have been published to date; however, its mechanism of action provides a strong rationale for several future preclinical investigations.

Immunotherapy: The most promising combination may be with immune checkpoint inhibitors. Research has shown that some tubulin-targeting agents can induce dendritic cell maturation and promote an immune-supportive tumor microenvironment. nih.govnih.gov Notably, in vivo studies with Tubulin polymerization/V-ATPase-IN-1 revealed an increase in tumor-infiltrating T lymphocytes, providing direct evidence of its immunomodulatory potential and a strong basis for combination with anti-PD-1 or anti-CTLA-4 therapies. nih.gov

Other Chemotherapies: V-ATPase inhibitors have been shown to potentially reverse chemoresistance to other drugs. nih.gov Combining this dual-action agent with standard-of-care chemotherapies could create a synergistic effect and overcome existing resistance mechanisms.

Targeted Therapies: Combining with agents that target specific oncogenic pathways (e.g., kinase inhibitors) is another rational approach that has proven effective for other dual-target inhibitors.

These preclinical combination studies will be essential to define optimal synergistic pairings and scheduling for future clinical trials.

Elucidation of long-term cellular and organismal effects in non-human models

Initial in vivo studies have provided valuable data on the short-term efficacy and safety of Tubulin polymerization/V-ATPase-IN-1. In a homograft model of prostate cancer, the compound demonstrated significant tumor growth inhibition. nih.gov

Table 1: In Vivo Efficacy in RM-1 Prostate Cancer Homograft Model

| Treatment Group | Tumor Growth Inhibition (TGI) | Key Observations | Citation |

| Compound [I] (5 mg/kg) | 61.62% | Enhanced T lymphocyte infiltration | nih.gov |

| Compound [I] (10 mg/kg) | 70.18% | No signs of organ toxicity or bone marrow suppression | nih.gov |

While these results are encouraging, the long-term effects at both the cellular and organismal levels remain unknown. Future research must include extended studies in non-human models to address several key points:

Chronic Toxicity: Assessing potential cumulative toxicity to major organs (e.g., liver, kidney, heart) and the nervous system after prolonged exposure.

Development of Resistance: Monitoring for the emergence of resistant tumors over time and characterizing the underlying molecular mechanisms.

Pharmacokinetic Accumulation: Determining if the compound or its metabolites accumulate in tissues after repeated dosing.

Impact on Immune System: Evaluating the long-term effects on immune cell populations and function beyond the initial tumor infiltration.

These long-term studies are a prerequisite for establishing a comprehensive safety profile necessary for human clinical trials.

Table 2: Antiproliferative Activity of Lead Compound [I]

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| A549 | Lung Cancer | 0.06 - 0.13 | nih.gov |

| DU145 | Prostate Cancer | 0.06 - 0.13 | nih.gov |

| PC-3 | Prostate Cancer | 0.06 - 0.13 | nih.gov |

| MDA-MB-231 | Breast Cancer | 0.06 - 0.13 | nih.gov |

Q & A

Q. What methodologies are recommended to assess Tubulin polymerization/V-ATPase-IN-1’s dual inhibitory activity in vitro?

- Methodological Answer : To evaluate dual inhibition, combine fluorescence-based tubulin polymerization assays with V-ATPase activity measurements. For tubulin polymerization, use purified tubulin in a kinetic assay where polymerization is monitored via turbidity (absorbance at 340 nm) or fluorescence (e.g., using taxol-stabilized microtubules and colchicine-binding competition) . For V-ATPase inhibition, employ ATP hydrolysis assays using isolated vacuolar membranes or lysosomal fractions, measuring inorganic phosphate release via malachite green . Cross-validate results using high-content imaging to visualize microtubule stability and lysosomal pH changes (e.g., LysoTracker dye) in treated cells .

Q. What in vitro assays effectively measure Tubulin polymerization/V-ATPase-IN-1’s impact on tubulin polymerization dynamics?

- Methodological Answer : Use a three-stage approach:

Nucleation : Monitor initial tubulin dimer assembly using light scattering or fluorescently labeled tubulin (e.g., FITC-α-tubulin) under controlled GTP conditions .

Elongation : Quantify microtubule growth rates via time-lapse microscopy or sedimentation assays .

Steady-State Equilibrium : Assess drug effects on polymer mass using centrifugation to separate soluble (monomeric) and insoluble (polymeric) tubulin . Compare results to known stabilizers (e.g., paclitaxel) and destabilizers (e.g., nocodazole) .

Q. How to design experiments to determine the compound’s pro-apoptotic effects in cancer cell lines?

- Methodological Answer : Treat cells (e.g., A549 or RM-1) with varying concentrations of the compound and assess apoptosis via:

- Flow cytometry : Annexin V/PI staining to quantify early/late apoptosis.

- Caspase activation : Fluorometric assays for caspase-3/7 activity.

- Morphological changes : High-content imaging of nuclear fragmentation and membrane blebbing . Include controls for microtubule disruption (e.g., vinca alkaloids) to distinguish apoptosis mechanisms .

Advanced Research Questions